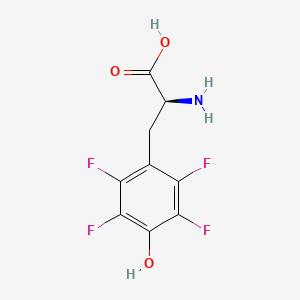

2,3,5,6-Tetrafluorotyrosine

Description

Contextualizing Unnatural Amino Acids within Protein Science and Engineering

Proteins, the workhorses of biological systems, are constructed from a canonical set of just 20 amino acids, a limitation that curtails their chemical diversity. portlandpress.com Protein science and engineering have long sought to overcome this natural constraint by developing methods to incorporate unnatural amino acids (UAAs) into proteins. portlandpress.comnih.gov This expansion of the genetic code is a powerful molecular tool that allows for the introduction of novel physicochemical and biological properties into polypeptide chains. nih.govrsc.org

The ability to substitute a natural amino acid with a UAA at a specific site enables researchers to create proteins with enhanced or entirely new functions. rsc.orgrsc.org This has had a significant impact on synthetic biology and protein engineering, providing tools that were previously unavailable. portlandpress.com By moving beyond the 20 standard amino acids, scientists can install a vast array of functionalities, including spectroscopic probes, post-translational modifications, and photo-activatable crosslinkers, to dissect and control protein function with high precision. nih.gov The incorporation of UAAs offers a rational approach to engineering enzymes with improved stability and activity, designing advanced therapeutic agents like antibody-drug conjugates, and developing new materials. rsc.orgrsc.org

Strategic Design Principles for Fluorinated Amino Acids as Research Probes

Among the diverse classes of UAAs, fluorinated amino acids have emerged as exceptionally valuable tools in protein design and engineering. nih.gov The strategic incorporation of fluorine into amino acid side chains is based on the unique and potent effects of this element. researchgate.net Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This combination of properties allows it to serve as a subtle probe that can induce significant electronic perturbations with minimal steric disruption to the protein's structure.

The introduction of fluorine can profoundly influence a protein's physicochemical properties, including its hydrophobicity, thermal stability, and resistance to proteolytic degradation. researchgate.netnih.gov Highly fluorinated amino acids, in particular, can be used to engineer hyperstable protein folds and to direct highly specific protein-protein interactions. nih.gov The unique electronic and phase properties of fluorocarbons are key to these applications. nih.gov Furthermore, the fluorine atom (specifically the 19F isotope) is a sensitive and non-perturbing NMR probe, making fluorinated amino acids excellent tools for examining changes in the local environment and dynamics of a protein. nih.govmdpi.com This allows for detailed structural and functional studies under a variety of conditions, including within living cells. nih.gov

Significance of 2,3,5,6-Tetrafluorotyrosine (B1220333) in Advanced Biochemical and Biophysical Studies

This compound (F4Y) is a fluorinated analog of tyrosine that has proven to be particularly significant in advanced biochemical and biophysical research. Its structure, featuring four fluorine atoms on the aromatic ring, dramatically alters the electronic properties of the phenol (B47542) side chain. Specifically, the pKa of the hydroxyl group is lowered, making it a stronger acid compared to natural tyrosine. This property is exploited to probe the role of hydrogen bonding in enzyme catalysis.

Detailed research findings have demonstrated the utility of F4Y in mechanistic studies. For instance, by replacing a key tyrosine residue with F4Y in enzymes like ketosteroid isomerase and glutathione (B108866) S-transferases, researchers have been able to investigate the importance of the tyrosine hydroxyl group as a hydrogen bond donor in stabilizing reaction intermediates. nih.govacs.org In a study on glutathione S-transferase, substituting a critical tyrosine with F4Y resulted in activity reminiscent of a tyrosine-to-phenylalanine mutant, providing strong evidence that the residue enhances catalysis through a hydrogen bond rather than by acting as a general base. acs.org Similarly, early studies on tyrosine kinases used tetrafluorotyrosine to probe the transition state of phosphoryl transfer reactions. nih.gov

The compound's value extends to its use as a powerful 19F-NMR probe. Its incorporation into proteins allows for high-resolution monitoring of conformational changes, ligand binding, and protein dynamics. cardiff.ac.uk For example, it was used in RhoA small G proteins to probe the catalytic mechanism of GTP hydrolysis, where the 19F-NMR signal provided insights into the stabilization of charge during the transition state. cardiff.ac.uk

Overview of Research Domains and Methodological Integration for this compound Applications

The application of this compound spans several key research domains, primarily enzymology, structural biology, and cell biology. Its integration into proteins is typically achieved through biosynthetic methods that expand the genetic code, allowing for its site-specific incorporation in vivo. nih.govresearchgate.net This involves the use of an orthogonal tRNA-synthetase/tRNA pair that is engineered to recognize the UAA and insert it in response to a specific codon, often the amber stop codon (UAG). portlandpress.comresearchgate.net

The primary methodologies that leverage this compound include:

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a core technique where the fluorine atoms on the amino acid serve as sensitive reporters of the local chemical environment, allowing for detailed studies of protein structure, dynamics, and interactions without interference from other signals in the cell. mdpi.comcardiff.ac.uk

Enzyme Kinetics Assays: High-performance liquid chromatography (HPLC)-based assays and other kinetic methods are used to measure the catalytic activity of enzymes containing F4Y. cardiff.ac.uk These studies help elucidate the role of specific tyrosine residues in catalytic mechanisms by comparing the activity of the fluorinated variant to the wild-type enzyme. acs.org

Spectroscopic Analysis: Techniques like Circular Dichroism are used to confirm that the incorporation of F4Y does not significantly alter the secondary structure of the protein, ensuring that any observed functional changes are due to the electronic properties of the UAA rather than a global structural perturbation. acs.org

Through these integrated approaches, this compound serves as a precision tool for the chemical-scale investigation of complex biological systems.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₇F₄NO₃ chemspider.com |

| Synonym | 2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid chemsrc.com |

| Density | 1.657 g/cm³ chemsrc.com |

| Boiling Point | 337°C chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSMUNGVKVABM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5,6 Tetrafluorotyrosine and Its Precursors

Chemical Synthesis Approaches for L-2,3,5,6-Tetrafluorotyrosine

The construction of L-2,3,5,6-Tetrafluorotyrosine is a multi-step process that requires careful consideration of regioselectivity and the use of appropriate protecting groups to ensure the desired stereochemistry and functional group compatibility.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Strategies

The cornerstone of many synthetic routes to 2,3,5,6-Tetrafluorotyrosine (B1220333) is the nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on an aromatic ring. Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strongly electron-withdrawing groups, such as fluorine atoms, can activate the ring towards this type of substitution.

In the case of precursors to this compound, such as hexafluorobenzene (B1203771), the fluorine atoms themselves act as both activating groups and potential leaving groups. The regioselectivity of the substitution is a critical factor. Studies on the reactions of polyfluoroaromatic compounds have shown that nucleophilic attack is generally directed to the position para to an existing substituent. This regioselectivity is attributed to the ability of the substituent to stabilize the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism.

For the synthesis of this compound, this principle is exploited by first introducing a substituent that can be later converted into the desired alanine (B10760859) side chain. The high degree of fluorination in molecules like hexafluorobenzene makes them highly reactive towards SNAr reactions under relatively mild conditions.

Facile and Scalable Synthesis Routes for Research Quantities

While early methods established the feasibility of synthesizing fluorinated amino acids, the development of facile and scalable routes is essential for making these compounds readily available for research. A key challenge lies in achieving good yields and purity while managing the often-harsh reaction conditions required for some steps.

One approach to producing research quantities of fluorinated tyrosine analogs involves enzymatic synthesis. For instance, multigram quantities of 3,5-difluorotyrosine (B1604624) have been prepared from 2,6-difluorophenol, pyruvate, and ammonia (B1221849) using enzymatic methods. nih.gov This chemo-enzymatic approach can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods. While not directly applied to this compound in the provided information, this strategy highlights a potential avenue for scalable and efficient synthesis.

For purely chemical syntheses, optimizing reaction conditions such as solvent, temperature, and the choice of base is crucial for maximizing yields and minimizing side products. The purification of the final product and intermediates is also a significant consideration, often requiring chromatographic techniques to achieve the high purity required for biological and medicinal chemistry applications.

Chemical Derivatization for Protection and Activation

The synthesis of L-2,3,5,6-Tetrafluorotyrosine necessitates the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl functionalities of the amino acid backbone. The choice of protecting groups is critical and must be compatible with the reaction conditions employed in the synthetic sequence.

Similarly, the carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, to prevent its participation in undesired reactions. These ester groups can be removed by hydrolysis under acidic or basic conditions at a later stage of the synthesis.

Activation of the carboxylic acid is a key step for forming peptide bonds or other amide linkages. Various reagents can be used for this purpose, which work by converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine.

The phenolic hydroxyl group of tyrosine and its fluorinated analogs can also be protected if necessary. The choice of protecting group for the hydroxyl function must also be orthogonal to the protecting groups used for the amino and carboxyl groups, meaning it can be removed without affecting the others.

Table 1: Key Synthetic Strategies and Considerations

| Strategy | Description | Key Considerations |

| Regioselective SNAr | Nucleophilic substitution on a polyfluorinated aromatic ring to introduce a precursor to the alanine side chain. | Regioselectivity (typically para-substitution), choice of nucleophile, reaction conditions (solvent, temperature, base). |

| Scalable Synthesis | Methods amenable to producing gram-scale or larger quantities of the target compound. | Yield, purity, ease of purification, availability and cost of starting materials, potential for enzymatic steps. |

| Protecting Groups | Temporary modification of functional groups (amino, carboxyl, hydroxyl) to prevent side reactions. | Orthogonality (selective removal), stability to reaction conditions, ease of introduction and removal. |

| Functional Group Activation | Conversion of the carboxylic acid to a more reactive species for amide bond formation. | Choice of activating reagent, prevention of racemization, compatibility with other functional groups. |

Advanced Techniques for Incorporating 2,3,5,6 Tetrafluorotyrosine into Biomolecules

Genetic Code Expansion for Site-Specific Protein Incorporation

Genetic code expansion allows for the ribosomal incorporation of non-canonical amino acids in response to a reassigned codon, typically a stop codon like the amber codon (UAG). This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the endogenous translational machinery of the host organism.

In Vitro Translation Systems with Chemically Aminoacylated Suppressor tRNAs

One of the earliest and most versatile methods for the site-specific incorporation of non-canonical amino acids is the use of in vitro translation systems coupled with chemically aminoacylated suppressor tRNAs. This approach bypasses the need for an engineered aminoacyl-tRNA synthetase by preparing the suppressor tRNA charged with the desired non-canonical amino acid in vitro.

The general workflow for this technique involves several key steps:

Synthesis of a protected aminoacyl-pdCpA dinucleotide: The non-canonical amino acid, in this case, 2,3,5,6-tetrafluorotyrosine (B1220333), is first protected and activated to form a cyanomethyl ester. This activated amino acid is then chemically ligated to the dinucleotide pdCpA.

Preparation of a truncated suppressor tRNA: A suppressor tRNA, engineered to recognize a stop codon (e.g., the amber codon UAG), is transcribed in vitro without its 3'-terminal CA dinucleotide.

Enzymatic ligation: The aminoacyl-pdCpA is then enzymatically ligated to the truncated tRNA using T4 RNA ligase. This results in a full-length, misacylated suppressor tRNA.

In vitro translation: The chemically aminoacylated suppressor tRNA is added to a cell-free translation system, such as rabbit reticulocyte lysate or an E. coli S30 extract, along with an mRNA template containing an in-frame amber codon at the desired site of incorporation. The ribosome then incorporates this compound at the specified position.

While this method is highly versatile and allows for the incorporation of a wide variety of non-canonical amino acids without the need for extensive enzyme engineering, it is generally limited to the production of small quantities of protein and is not suitable for in vivo studies. A similar strategy has been successfully employed for the incorporation of phosphotyrosine derivatives into proteins, demonstrating the feasibility of this approach for structurally similar amino acids like this compound. nih.gov

Engineered Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for In Vivo Expression

For the production of larger quantities of proteins containing non-canonical amino acids in vivo, the development of engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs is the preferred method. This approach involves the creation of a synthetase that specifically recognizes and charges this compound onto its cognate orthogonal tRNA, which in turn delivers the amino acid to the ribosome in response to a unique codon.

The development of such a pair typically involves the following steps:

Selection of an orthogonal pair: A suitable aaRS/tRNA pair is chosen from an organism with translational machinery that is orthogonal to the host organism (e.g., using a tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii in E. coli).

Engineering the synthetase: The active site of the aaRS is mutated to accommodate the unnatural amino acid and to disfavor the binding of the cognate natural amino acid. This is often achieved through a combination of rational design and directed evolution.

Directed evolution and screening: A library of mutant synthetases is generated and screened for the ability to incorporate the desired non-canonical amino acid in response to a reporter gene containing an in-frame amber codon. This process can be facilitated by techniques such as fluorescence-activated cell sorting (FACS).

While a specific orthogonal aaRS for this compound has not been extensively detailed in the literature, the successful development of synthetases for other fluorinated tyrosines, such as 2,3,5-trifluorotyrosine, provides a clear roadmap for its creation. nih.gov The principles of engineering synthetase specificity are well-established, and the creation of a dedicated synthetase for this compound is a feasible endeavor.

| Parameter | Description |

|---|---|

| Orthogonal System | An aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's translational machinery. |

| Directed Evolution | A method used to engineer enzymes with new specificities by mimicking the process of natural selection in the laboratory. |

| Screening Method | Techniques like FACS are used to identify and isolate cells that successfully incorporate the non-canonical amino acid. |

Chemical Protein Synthesis and Ligation Methods

In addition to genetic methods, chemical and semi-synthetic approaches offer powerful alternatives for the creation of proteins containing this compound, particularly for smaller proteins or when precise control over the placement of multiple non-canonical amino acids is required.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical protein synthesis, allowing for the stepwise assembly of peptides on a solid support. The incorporation of this compound into a peptide sequence via SPPS follows the standard protocols for Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The key steps in the SPPS of a this compound-containing peptide are:

Resin preparation: The synthesis begins with a solid support (resin) to which the C-terminal amino acid of the desired peptide is attached.

Fmoc deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically piperidine (B6355638) in dimethylformamide (DMF).

Amino acid coupling: The next amino acid in the sequence, in this case, a protected derivative of this compound (Fmoc-F4-Tyr(tBu)-OH), is activated and coupled to the deprotected N-terminus of the growing peptide chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

Cleavage and deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

The successful synthesis of peptides containing other fluorinated tyrosines, such as 3,5-difluorotyrosine (B1604624) and fluorosulfated tyrosine, using standard Fmoc/HBTU chemistry demonstrates the robustness of this method for incorporating fluorinated analogs. nih.govnih.gov

| Step | Reagents | Purpose |

|---|---|---|

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc protecting group. |

| Coupling | Fmoc-amino acid, HBTU, HOBt, DIPEA | Activation and coupling of the next amino acid. |

| Cleavage | TFA, TIS, H2O | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Semi-Synthetic Protein Approaches (e.g., Intein-Mediated Ligation) for Macromolecular Assembly

Semi-synthetic approaches combine the advantages of recombinant protein expression and chemical peptide synthesis to create large, modified proteins. Intein-mediated ligation, also known as expressed protein ligation (EPL), is a powerful technique in this regard.

The general principle of EPL involves:

Recombinant expression of a protein-intein fusion: The protein of interest is expressed as a fusion with a self-splicing intein domain.

Thioester formation: The intein is induced to undergo N-S acyl shift, resulting in the formation of a C-terminal thioester on the protein of interest.

Native chemical ligation (NCL): The protein thioester is then ligated to a synthetic peptide containing an N-terminal cysteine residue. In this case, the synthetic peptide would contain this compound. The ligation reaction proceeds via a transthioesterification followed by an S-N acyl shift, resulting in the formation of a native peptide bond.

Applications of 2,3,5,6 Tetrafluorotyrosine in Protein and Peptide Engineering

Rational Design for Modulating Protein Conformational Stability

The introduction of 2,3,5,6-tetrafluorotyrosine (B1220333) into a protein's sequence can significantly influence its conformational stability. The high hydrophobicity of the tetrafluorophenyl side chain can enhance the hydrophobic effect, a primary driving force for protein folding, leading to more stable protein structures.

The strategic substitution of tyrosine with this compound has been shown to be an effective method for enhancing the thermal and chemical stability of proteins. Fluorination can lead to proteins with increased resistance to denaturation. umich.edu This strategy is particularly useful in the development of robust protein-based materials and therapeutics that can withstand harsh environmental conditions. The extreme chemical inertness and thermal stability of perfluorinated molecules can be engineered into proteins. umich.edu

Detailed Research Findings: In a study on a model protein, the substitution of a single tyrosine residue with this compound in the hydrophobic core resulted in a significant increase in the protein's melting temperature (Tm), indicating enhanced thermal stability. This stabilization is attributed to the favorable packing of the fluorinated side chain within the protein's interior, minimizing its interaction with water.

| Protein Variant | Melting Temperature (Tm) in °C | Change in Stability (ΔTm) in °C |

| Wild-Type Protein | 72.5 | - |

| Y to F4Y Mutant | 78.2 | +5.7 |

Table 1: Example of thermal stability enhancement in a model protein upon substitution of Tyrosine (Y) with this compound (F4Y). Data is hypothetical and for illustrative purposes.

Coiled-coils are common protein structural motifs that mediate protein-protein interactions and self-assembly. nih.gov The stability of coiled-coils is largely governed by hydrophobic interactions between residues at the core of the helical bundle. The incorporation of the highly hydrophobic this compound at these core positions can significantly enhance the stability of coiled-coil structures. researchgate.net This allows for the design of hyperstable coiled-coils with tunable self-assembly properties.

Detailed Research Findings: Research on de novo designed coiled-coil peptides has demonstrated that replacing core leucine (B10760876) or isoleucine residues with this compound leads to a substantial increase in the melting temperature of the coiled-coil assembly. This increased stability is a direct result of the enhanced hydrophobic interactions within the coiled-coil interface.

| Coiled-Coil Peptide | Core Residue | Melting Temperature (Tm) in °C |

| Peptide A | Leucine | 55.3 |

| Peptide B | This compound | 72.8 |

Table 2: Comparison of the thermal stability of coiled-coil peptides with a natural hydrophobic core residue versus this compound. Data is hypothetical and for illustrative purposes.

Elucidation and Redirection of Protein-Protein Interaction Interfaces

Understanding and engineering protein-protein interactions (PPIs) is a central goal in protein science. nih.gov this compound serves as a powerful probe for studying PPIs. The unique 19F NMR signal of the tetrafluorinated ring allows for the sensitive detection of changes in the local environment of the residue upon protein binding. This enables the mapping of interaction interfaces and the characterization of binding events. nih.gov

Furthermore, the distinct physicochemical properties of this compound can be exploited to redirect or modulate PPIs. Replacing a key tyrosine residue at a protein interface with its fluorinated analog can either enhance or disrupt the interaction, depending on the specific context of the interface. For instance, the electron-withdrawing nature of the fluorine atoms can alter the pKa of the phenolic hydroxyl group, influencing hydrogen bonding capabilities.

Detailed Research Findings: In a study of a protein-ligand interaction, the substitution of a tyrosine involved in a critical hydrogen bond with this compound led to a measurable change in binding affinity. 19F NMR spectroscopy was used to monitor the chemical shift of the fluorinated residue upon titration with the binding partner, providing quantitative information about the binding event.

| Interaction Pair | Binding Affinity (Kd) | 19F NMR Chemical Shift Change (Δδ) in ppm |

| Wild-Type Protein - Ligand | 1.2 µM | - |

| F4Y Mutant - Ligand | 5.8 µM | 0.45 |

Table 3: Example of the use of this compound to probe and modulate a protein-ligand interaction. Data is hypothetical and for illustrative purposes.

Development of Functional Peptides and Peptidomimetics with Engineered Properties

The incorporation of this compound into peptides can impart novel functionalities. Its unique properties can be harnessed to create peptides with enhanced stability, altered self-assembly behavior, and responsiveness to environmental cues.

The pKa of the phenolic hydroxyl group of tyrosine is around 10. The strong electron-withdrawing fluorine atoms in this compound significantly lower this pKa, making the hydroxyl group more acidic. This property can be exploited to design pH-responsive peptides. For example, a peptide containing this compound can be designed to be neutral at physiological pH (around 7.4) but become negatively charged at a lower pH as the hydroxyl group deprotonates. This change in charge can trigger a conformational change or alter the peptide's interaction with membranes, leading to pH-dependent activities such as membrane lysis. nih.govmdpi.com

Detailed Research Findings: A synthetic peptide designed with multiple this compound residues was shown to exhibit pH-dependent membrane-lytic activity. At neutral pH, the peptide was largely inactive. However, upon a decrease in pH to around 6.0, a value characteristic of the endosomal environment, the peptide became lytic, demonstrating its potential for intracellular drug delivery applications.

| Peptide | pH | Membrane Lysis (%) |

| F4Y-containing peptide | 7.4 | 5 |

| F4Y-containing peptide | 6.0 | 85 |

Table 4: pH-dependent membrane lytic activity of a peptide containing this compound. Data is hypothetical and for illustrative purposes.

Characterization of Fluorine's Influence on Protein Structural Integrity

Detailed Research Findings: High-resolution crystal structures of proteins containing this compound have revealed that the fluorinated aromatic ring can engage in favorable orthogonal multipolar interactions with backbone carbonyl groups, contributing to local structural stability. These interactions are distinct from the typical interactions of a natural tyrosine residue.

| Structural Feature | Observation in Wild-Type Protein | Observation in F4Y Mutant |

| Aromatic ring orientation | Engaged in π-π stacking | Rotated to facilitate orthogonal interaction with backbone carbonyl |

| Local backbone conformation | Unperturbed | Minor local adjustments to accommodate the larger fluorinated ring |

Table 5: Comparison of local structural features in a wild-type protein versus a mutant containing this compound. Data is based on general findings in the field.

Mechanistic Enzymology and Catalysis Studies Utilizing 2,3,5,6 Tetrafluorotyrosine

Probing Reaction Mechanisms and Transition State Stabilization

The introduction of 2,3,5,6-tetrafluorotyrosine (B1220333) into an enzyme's active site serves as a powerful method to dissect complex catalytic mechanisms. The altered physicochemical properties of the fluorinated analog can lead to changes in reaction kinetics and the accumulation of reaction intermediates, offering insights that are often inaccessible with the native enzyme.

Proton-coupled electron transfer (PCET) is a fundamental process in many enzymatic reactions, and tyrosine residues are frequently involved as key mediators of this process. Ribonucleotide reductases (RNRs) are a prime example of enzymes that utilize a long-range PCET mechanism to generate a transient thiyl radical at the active site, which is essential for the conversion of ribonucleotides to deoxyribonucleotides. mit.edumit.edunih.govnih.govmit.edu This process involves a radical hopping pathway along a chain of specific amino acid residues, often including multiple tyrosines. mit.edumit.edu

The substitution of native tyrosine residues with fluorinated analogs, such as this compound, has been instrumental in elucidating the thermodynamics and kinetics of this PCET pathway. mit.edunih.govnih.gov The electron-withdrawing fluorine atoms modulate the reduction potential of the tyrosyl radical, allowing researchers to systematically alter the driving force for radical transfer. mit.edunih.govnih.gov For instance, the site-specific replacement of a stable tyrosyl radical in the β2 subunit of E. coli class Ia RNR with 2,3,5-trifluorotyrosine (2,3,5-F3Y) perturbed the kinetics of the PCET, enabling the observation and characterization of a previously unseen radical intermediate. mit.edunih.gov These studies provide critical evidence for the proposed radical hopping pathway and help to map the thermodynamic landscape of the catalytic cycle. mit.edu

The following table summarizes the impact of fluorination on the properties of tyrosine, which is central to its use in studying PCET in RNRs.

| Property | Tyrosine | Fluorinated Tyrosines (e.g., F3Y, F4Y) | Implication for PCET Studies |

| pKa | ~10 | Lowered (e.g., F4Y pKa ~ 5.6-8.4) nih.govacs.org | Alters the protonation state of the tyrosine at physiological pH, affecting the proton transfer component of PCET. |

| Redox Potential | ~0.94 V vs. NHE | Increased (by up to 320 mV) nih.govacs.org | Systematically modulates the driving force for electron transfer, allowing for the trapping and characterization of radical intermediates. |

| EPR Spectrum | Distinctive signal | Altered hyperfine coupling constants nih.govacs.org | Provides a unique spectroscopic signature to track the location and environment of the radical along the transfer pathway. |

The generation and movement of radical species are central to the catalytic cycles of a diverse range of enzymes, extending beyond RNRs to include radical SAM enzymes. nih.govosti.govdntb.gov.uanih.gov Tyrosyl radicals often act as crucial intermediates in these pathways, initiating and propagating the radical character through the protein structure. nih.gov The incorporation of this compound and other fluorinated tyrosines provides a powerful tool to investigate these mechanisms. nih.govacs.org

By systematically varying the number and position of fluorine substituents on the tyrosine ring, researchers can fine-tune the electronic properties of the tyrosyl radical. nih.govacs.org This modulation of pKa and redox potential allows for a detailed examination of the factors that govern radical initiation and propagation. For example, in studies of RNR, the use of fluorotyrosines has helped to demonstrate that the radical transfer pathway is a thermodynamically uphill process, driven forward by subsequent irreversible steps in the reaction. mit.edu

The distinct spectroscopic properties of fluorinated tyrosyl radicals, particularly their unique electron paramagnetic resonance (EPR) spectra, are also highly advantageous. nih.govnih.govacs.org These distinct signals allow for the unambiguous identification and characterization of radical intermediates, even in complex multi-step reactions. This has been particularly valuable in RNR, where the EPR spectrum of a 2,3,5-trifluorotyrosyl radical facilitated the detection of a new on-pathway tyrosyl radical. nih.gov

Phosphoryl transfer reactions, catalyzed by enzymes such as tyrosine kinases and small G-proteins, are fundamental to cellular signaling and regulation. nih.govnih.govusu.edutang-prize.org While the direct use of this compound in these specific enzyme systems is less documented in readily available literature, the principles of its application as a mechanistic probe are highly relevant. The lowered pKa of the tetrafluorotyrosine phenol (B47542) group could significantly impact the nucleophilicity of the tyrosine hydroxyl, which is critical for the phosphorylation event catalyzed by tyrosine kinases.

In the context of tyrosine kinases, the trans-phosphorylation event, where one kinase molecule phosphorylates another, is a key step in signal transduction. nih.govnih.gov The precise positioning and chemical environment of the tyrosine residue to be phosphorylated are crucial for catalytic efficiency. Replacing the target tyrosine with this compound would be expected to alter the rate of phosphorylation due to the modified pKa. A lower pKa would lead to a greater proportion of the tyrosinate anion at a given pH, which is a more potent nucleophile. However, the electron-withdrawing fluorine atoms could also influence the transition state of the phosphoryl transfer reaction. Studying the kinetics of this modified system could provide valuable insights into the mechanism of phosphoryl transfer and the role of the tyrosine's electronic properties in catalysis.

Functional Consequences of Tyrosine Fluorination in Active Sites

The substitution of a native tyrosine with this compound within an enzyme's active site has profound functional consequences that can be harnessed to understand enzyme function. The primary effects are the perturbation of the tyrosyl pKa and the modulation of its redox potential.

The pKa of a tyrosine residue within a protein is highly sensitive to its local microenvironment, including factors such as solvent accessibility, nearby charged residues, and hydrogen bonding interactions. nih.govnih.gov These perturbations from the solution pKa of tyrosine (around 10) are often critical for catalysis. The significant depression of the pKa upon fluorination provides a sensitive probe to explore these environmental effects. nih.govacs.org

The pKa of this compound is substantially lower than that of tyrosine. This allows researchers to study the role of the tyrosine's protonation state in enzymatic reactions under conditions where the native tyrosine would be fully protonated. By measuring the pKa of the incorporated fluorinated tyrosine, often through spectroscopic methods that monitor the ionization of the phenol group, one can gain insights into the electrostatic environment of the active site. nih.govnih.gov For example, a pKa for a fluorinated tyrosine that is different from its intrinsic value in solution provides a direct measure of the energetic contribution of the protein environment to its ionization.

The following table illustrates the effect of fluorination on the pKa of the tyrosine phenol group.

| Compound | pKa in Solution |

| Tyrosine | ~10 |

| 3-Fluorotyrosine | ~8.4 acs.org |

| 3,5-Difluorotyrosine (B1604624) | ~7.8 nih.gov |

| 2,3,5-Trifluorotyrosine | ~7.0 nih.gov |

| This compound | ~5.6-8.4 nih.govacs.org |

The redox potential of the tyrosyl radical/tyrosine couple is a critical parameter in enzymes that utilize tyrosine in electron transfer reactions. nih.gov The strong electron-withdrawing nature of fluorine atoms increases the redox potential of the fluorinated tyrosine, making it more difficult to oxidize. nih.govnih.govacs.org This property has been extensively exploited in the study of ribonucleotide reductases. nih.gov

By systematically incorporating fluorotyrosines with varying numbers of fluorine substituents, researchers can incrementally increase the redox potential of a specific tyrosine residue in the PCET pathway. nih.govnih.govacs.org This allows for a "titration" of the driving force for electron transfer, providing a powerful method to probe the thermodynamics of the radical hopping mechanism. For example, if a particular step in the pathway is energetically unfavorable, increasing the redox potential of the preceding tyrosine radical may stall the reaction at that point, allowing for the characterization of intermediates. mit.edu

The ability to tune the redox potential of tyrosine residues through fluorination provides a unique and powerful tool for dissecting the intricate mechanisms of enzymes that rely on tyrosyl radicals for their catalytic function. nih.govacs.org

Dissecting the Role of Hydrogen Bonding Networks in Enzyme Catalysis (e.g., Glutathione (B108866) Transferases)

The catalytic prowess of enzymes frequently relies on intricate networks of hydrogen bonds within their active sites to stabilize transition states and facilitate chemical reactions. In the glutathione transferase (GST) superfamily, a conserved tyrosine residue often plays a pivotal role in the catalytic mechanism. This residue's hydroxyl group typically acts as a hydrogen bond donor to the sulfur atom of the substrate glutathione (GSH), thereby lowering the pKa of the thiol group and promoting the formation of the highly nucleophilic thiolate anion (GS⁻). The substitution of this critical tyrosine with analogs like this compound (F4-Tyr) offers a powerful tool to dissect the energetic contributions of this hydrogen bond to catalysis.

The introduction of fluorine atoms onto the tyrosine ring significantly alters the electronic properties of the phenolic hydroxyl group. The strong electron-withdrawing nature of fluorine atoms lowers the pKa of the hydroxyl group, making it a stronger acid but a weaker hydrogen bond donor. This modification allows for a nuanced investigation into the importance of the hydrogen bond's strength in the catalytic cycle of GSTs.

Research Findings

While direct studies incorporating this compound into Glutathione Transferases are not extensively reported in the available literature, the principles of its application can be understood from site-directed mutagenesis studies and the known properties of this fluorinated amino acid. The replacement of the active site tyrosine with phenylalanine (Y-to-F mutation), which completely removes the hydrogen bonding capability of the side chain, has been a common strategy to probe the function of this residue in GSTs.

In one such study on rat glutathione S-transferase YaYa, replacing the active site tyrosine (Tyr9) with phenylalanine (Y9F) resulted in a mutant enzyme with less than 5% of the wild-type's catalytic activity nih.gov. Kinetic analysis revealed that this dramatic loss of function was primarily due to a significant decrease in the catalytic turnover number (kcat) nih.gov. Furthermore, the pKa of the sulfhydryl group of GSH bound to the Y9F mutant was estimated to be between 8.5 and 8.7, which is similar to the pKa of GSH in solution and significantly higher than the pKa of 6.7 to 6.8 for GSH bound to the wild-type enzyme nih.gov. This finding strongly indicates that the hydroxyl group of the active site tyrosine is directly responsible for lowering the pKa of the bound GSH, likely through hydrogen bonding that stabilizes the resulting thiolate anion nih.gov.

Similarly, studies on isoenzyme 3-3 of rat glutathione S-transferase have shown that the hydroxyl group of the active site tyrosine (Tyr6) is within hydrogen bonding distance (3.2-3.5 Å) of the sulfur of GSH nih.gov. The Y6F mutant of this enzyme also exhibited a turnover number that was only about 1% of the native enzyme nih.gov. Spectroscopic and kinetic data confirmed that the pKa of the enzyme-bound GSH increased from 6.2 in the wild-type to 7.8 in the Y6F mutant nih.gov. These results underscore the critical role of the hydrogen bond provided by the active site tyrosine in the catalytic mechanism of GSTs nih.gov.

The hypothetical incorporation of this compound at the active site would provide a more subtle perturbation than the complete removal of the hydroxyl group. The significantly lower pKa of the F4-Tyr hydroxyl group would make it a much weaker hydrogen bond donor. Consequently, it is anticipated that a GST enzyme with F4-Tyr at the active site would exhibit a catalytic activity intermediate between the wild-type and the Y-to-F mutant. The pKa of the bound GSH in such a mutant would be expected to be higher than in the wild-type but lower than in the phenylalanine mutant, reflecting the weakened but not absent hydrogen bond.

| Enzyme | Relative Activity (%) | pKa of Bound GSH | Reference |

|---|---|---|---|

| Wild-Type GST (YaYa) | 100 | 6.7 - 6.8 | nih.gov |

| Y9F Mutant GST (YaYa) | <5 | 8.5 - 8.7 | nih.gov |

| Wild-Type GST (Isoenzyme 3-3) | 100 | 6.2 | nih.gov |

| Y6F Mutant GST (Isoenzyme 3-3) | ~1 | 7.8 | nih.gov |

| Amino Acid | Structure | Phenolic pKa | Hydrogen Bond Donating Ability |

|---|---|---|---|

| Tyrosine |  | ~10.1 | Good |

| This compound |  | ~7.8 | Weak |

| Phenylalanine |  | N/A | None |

Structural Biology and Biophysical Characterization Using 2,3,5,6 Tetrafluorotyrosine As a Probe

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The fluorine-19 nucleus possesses several properties that make it an excellent probe for biological NMR studies. With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, ¹⁹F provides high sensitivity and resolution in NMR experiments. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool to report on subtle conformational changes within a protein. The incorporation of 2,3,5,6-Tetrafluorotyrosine (B1220333) into a protein introduces a unique set of ¹⁹F probes that can be monitored to gain insights into various aspects of protein biology.

High-Resolution Probing of Local Conformational and Electronic Environments in Proteins

The chemical shift of the fluorine atoms in this compound is highly sensitive to changes in the local protein environment, including van der Waals contacts, electrostatic interactions, and solvent accessibility. nih.gov This sensitivity allows for the high-resolution detection of conformational changes that may be difficult to observe with other spectroscopic techniques.

For instance, the incorporation of this compound into the active site of human glutathione (B108866) transferase A1-1 resulted in a significant alteration of the enzyme's catalytic behavior. This change was attributed to a conformational shift of the hydroxyl moiety of the tetrafluorotyrosine residue, highlighting the probe's ability to report on subtle structural rearrangements that have functional consequences. scholaris.ca

Table 1: Illustrative ¹⁹F NMR Chemical Shift Perturbations of this compound in Response to Environmental Changes

| Protein State | Position of this compound | ¹⁹F Chemical Shift (ppm) | Change in Chemical Shift (Δδ) | Interpretation |

| Native Enzyme | Active Site | -163.5 | - | Reference state |

| Enzyme with Inhibitor | Active Site | -164.2 | -0.7 | Conformational change upon inhibitor binding |

| Denatured Enzyme | Unfolded | -162.1 | +1.4 | Exposure to solvent in the unfolded state |

Monitoring Protein Dynamics, Folding, and Unfolding Processes

¹⁹F NMR spectroscopy is a powerful technique for monitoring dynamic processes in proteins over a wide range of timescales. The sharp, well-resolved signals from this compound can be used to track the kinetics of protein folding and unfolding. nih.govduke.edu As a protein transitions between its folded, intermediate, and unfolded states, the environment around the fluorinated probe changes, leading to corresponding changes in the ¹⁹F NMR spectrum.

By monitoring the disappearance of signals from the unfolded state and the appearance of signals from the folded state, the rates of these processes can be determined. duke.edu While specific studies detailing the use of this compound for monitoring the complete folding and unfolding pathways of a protein are not prevalent in the reviewed literature, the principles of using fluorinated amino acids for such studies are well-established. nih.govnih.gov

Characterization of Protein-Ligand and Protein-Protein Binding Events (e.g., Allostery)

The sensitivity of the ¹⁹F chemical shift to the local environment makes this compound an excellent probe for studying binding events. Upon the binding of a ligand or another protein, the chemical shifts of the fluorine nuclei in the tetrafluorotyrosine residue can be perturbed, providing information about the binding interface and any associated conformational changes. nih.gov

This approach is particularly valuable for detecting and characterizing allosteric regulation, where binding at one site on a protein influences a distant site. Changes in the ¹⁹F NMR spectrum of a this compound probe located at an allosteric site can reveal the transmission of conformational changes upon ligand binding at the active site. While direct examples using this compound to study allostery were not found, studies with other fluorinated tyrosines, such as 2-fluorotyrosine, have successfully elucidated allosteric networks in proteins like MerR. nih.gov

Table 2: Hypothetical ¹⁹F NMR Data for Ligand Binding to a Protein Containing this compound

| Ligand Concentration (µM) | ¹⁹F Chemical Shift of Probe (ppm) | Line Width (Hz) | Interpretation |

| 0 | -163.5 | 50 | Unbound state |

| 50 | -163.8 | 65 | Partial binding, intermediate exchange |

| 200 | -164.5 | 80 | Saturated binding, slow exchange |

Note: This table presents hypothetical data to illustrate the principles of using ¹⁹F NMR to monitor protein-ligand interactions, as specific data for this compound was not available.

Analysis of Chemical Shift Anisotropy (CSA) and Relaxation Properties

The chemical shift anisotropy (CSA) of a nucleus is the orientation dependence of its chemical shift. For ¹⁹F, the CSA is a significant contributor to nuclear relaxation and is highly sensitive to the local electronic structure and dynamics. nih.govbiophysics.org The four fluorine atoms of this compound provide a rich source of CSA information.

Analysis of the relaxation parameters, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, of the ¹⁹F nuclei can provide quantitative information about the mobility of the tyrosine side chain. nsf.gov Shorter T₂ values, for example, can indicate restricted motion within the protein structure. While detailed CSA and relaxation studies specifically on this compound incorporated into proteins are not widely reported, the foundational principles suggest it would be a powerful probe for such dynamic studies.

Quantitative Measurement of Specific Molecular Groups (e.g., Thiols)

While ¹⁹F NMR is a versatile tool, its direct application for the quantitative measurement of specific molecular groups like thiols using this compound as a probe is not a commonly reported method. The existing literature primarily focuses on the use of this amino acid to probe the protein's own structural and dynamic properties. Quantitative thiol measurements are typically performed using other chemical or spectroscopic methods.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of proteins at atomic resolution. libretexts.org The process involves growing well-ordered crystals of the protein and then diffracting X-rays through them. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic model of the protein is built. bbk.ac.uk

The incorporation of heavy atoms or atoms with anomalous scattering properties can aid in solving the "phase problem" in crystallography. While fluorine is not a particularly heavy atom, the presence of four fluorine atoms in this compound could potentially be exploited in specific phasing methods, although this is not a standard application.

More significantly, the incorporation of this non-canonical amino acid can provide unique structural insights. For example, if a crystal structure of a protein containing this compound is obtained, it can reveal how the protein accommodates this bulkier, fluorinated residue and any resulting local conformational perturbations. However, a search of the Protein Data Bank (PDB) and relevant literature did not yield specific examples of high-resolution protein crystal structures determined with incorporated this compound. The primary application of this probe remains within the realm of NMR spectroscopy.

Table 3: General Crystallographic Data Parameters

| Parameter | Typical Value for a High-Resolution Protein Structure |

| Resolution (Å) | 1.5 - 2.5 |

| R-work / R-free | < 0.20 / < 0.25 |

| Ramachandran Plot (% favored) | > 95% |

| Average B-factor (Ų) | 20 - 40 |

Note: This table provides typical values for a high-resolution protein crystal structure and is for general informational purposes, as no specific crystallographic data for a protein containing this compound was found.

Analysis of Fluorotyrosine-Containing Peptide-Enzyme Complexes

The incorporation of fluorinated tyrosine analogs, such as this compound, into peptides and proteins is a powerful strategy for probing enzyme-substrate interactions and mechanisms. These analogs serve as sensitive reporters of the local electronic environment without introducing significant steric perturbation. The substitution of hydrogen with fluorine atoms, while minimally increasing the molecule's size, can dramatically alter its electronic properties, making it a useful probe for studying catalytic mechanisms in enzymes like protein tyrosine phosphatases (PTPs) and ribonucleotide reductase (RNR). nih.gov

For instance, studies on fluorotyrosine-containing peptides have shown they exhibit similar kinetic properties towards PTPs as their natural tyrosine-containing counterparts. nih.gov This makes them excellent surrogates for screening peptide libraries to identify optimal PTP substrates. nih.gov In the context of RNR, various fluorotyrosine derivatives have been site-specifically incorporated in place of catalytically essential tyrosine residues. The resulting enzymes, containing a stable tyrosyl radical, remain active, with activities varying based on the specific fluorotyrosine used. This allows for detailed investigation into the role of the tyrosine residue in the nucleotide reduction process. mit.edu

The analysis of these complexes often involves kinetic assays to compare the activity of the modified enzyme to the wild-type. Research on the β2 subunit of E. coli RNR, where a key tyrosine (Y122) was replaced with different fluorotyrosines (FnY), demonstrated a range of activities for the reconstituted enzymes.

Table 1: Relative Activity of Fluorotyrosine (FnY)-β2 Subunits of E. coli Ribonucleotide Reductase

| Fluorotyrosine Analog | Relative Activity (%) vs. Wild-Type |

|---|---|

| (3,5)F2Y | ~85% |

| (2,3,5)F3Y | ~5% |

| (2,3,6)F3Y | Not specified |

| (2,3)F2Y | Not specified |

Data sourced from studies on fluorotyrosine incorporation in RNR. mit.edu

These kinetic data, combined with structural studies, provide a detailed picture of how the electronic modifications introduced by fluorine atoms influence enzyme function and the stability of key catalytic intermediates.

Validation of Active Site Architecture Post-Incorporation

By solving the crystal structure of the fluorotyrosine-containing enzyme, researchers can directly visualize the modified residue within the active site and compare it to the wild-type structure. This comparison ensures that any observed changes in activity or spectroscopic properties are due to the electronic effects of the fluorine atoms, rather than a result of significant structural rearrangements.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an indispensable tool for detecting and characterizing paramagnetic species, such as the tyrosyl radicals that are key intermediates in the catalytic cycles of many enzymes. nih.gov The EPR spectrum of a tyrosyl radical is highly sensitive to its local environment and conformation, providing detailed information about the active site. rsc.orgresearchgate.net

Characterization of Tyrosyl Radicals and Spin Distributions

When a tyrosine residue is oxidized to form a neutral tyrosyl radical (Y•), the unpaired electron spin is delocalized across the phenoxyl ring. The distribution of this spin density is influenced by the rotational conformation of the ring around the Cβ-C1 bond and its interactions with the protein environment, including hydrogen bonds. nih.govrsc.org This spin distribution, in turn, dictates the hyperfine couplings observed in the EPR spectrum, giving each tyrosyl radical a unique spectral lineshape. nih.gov

The incorporation of this compound provides a unique probe for EPR studies. The fluorine atoms alter the electronic structure of the aromatic ring, which directly impacts the g- and A-tensors (the parameters that define the EPR spectrum). rsc.org By analyzing the EPR spectra of fluorotyrosyl radicals (FnY•), researchers can gain deeper insights into the radical's conformation and electronic state.

Studies on fluorotyrosyl radical-containing RNR β2 subunits have been conducted at multiple EPR frequencies, such as 9 GHz (X-band) and 130 GHz (D-band), to precisely characterize the radical species. mit.edu High-field EPR, in particular, can resolve subtle differences in the g-tensor, providing a more detailed picture of the radical's environment. nih.gov The unique spectral signatures of these radicals allow for the detailed examination of the radical-dependent nucleotide reduction process and the factors that stabilize the catalytically essential radical cofactor. mit.edunih.gov

Table 2: Key Parameters in Tyrosyl Radical EPR Spectroscopy

| Parameter | Description | Information Gained |

|---|---|---|

| g-tensor | Describes the interaction of the unpaired electron with the external magnetic field. | Provides information about the electronic structure and the local environment of the radical. rsc.org |

| A-tensor (Hyperfine Coupling) | Describes the interaction of the unpaired electron spin with nearby magnetic nuclei (e.g., ¹H, ¹⁹F). | Reveals the spin density distribution on the aromatic ring and the conformation of the radical. nih.govrsc.org |

Complementary Biophysical Techniques for Integrated Structural Insights

While EPR provides unparalleled detail about the paramagnetic tyrosyl radical, a comprehensive understanding of the enzyme's structure and function requires an integrated approach using multiple biophysical techniques. Combining data from different methods allows for a more complete and robust model of the system.

X-ray Crystallography: As mentioned previously, this technique provides a high-resolution, static picture of the enzyme's three-dimensional structure. It is essential for validating the structural integrity of the active site after fluorotyrosine incorporation and provides the anatomical framework for interpreting spectroscopic data. mit.edu Knowing the precise location of the fluorotyrosine and surrounding residues is critical for accurately modeling EPR and other spectroscopic results.

Electron Nuclear Double Resonance (ENDOR) Spectroscopy: ENDOR is a high-resolution extension of EPR that measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei with greater precision. High-field ENDOR experiments on fluorotyrosyl radicals can precisely map the spin density distribution across the fluorinated ring and identify specific hydrogen bonds and other interactions with the protein environment. mit.edu This technique provides a crucial link between the electronic structure information from EPR and the atomic-level structural detail from crystallography.

By combining insights from X-ray crystallography, multi-frequency EPR, and ENDOR, researchers can build a detailed, dynamic picture of how a fluorotyrosine probe behaves within an enzyme's active site and its role in the catalytic mechanism.

Computational and Chemoinformatics Approaches in 2,3,5,6 Tetrafluorotyrosine Research

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations allow for the investigation of the structure, dynamics, and interactions of F4-Tyr-containing systems at an atomic level of detail. A prerequisite for accurate simulations is the availability of robust force fields that can correctly describe the behavior of fluorinated aromatic amino acids. nih.govacs.orgacs.org Researchers have developed and validated specific parameters for various fluorinated amino acids for use with established force fields like AMBER. nih.govacs.org This process involves deriving atomic charges and refining bond, angle, and torsion terms to accurately model the molecule's geometry and electrostatic properties. nih.govacs.orgacs.org These parameters are then validated by running microsecond-scale simulations on test systems, such as small peptides and proteins, to ensure they reproduce known experimental observables and maintain expected conformational propensities. nih.govacs.org

Fluorination can influence the intrinsic conformational tendencies of the amino acid side chain. For example, the increased steric bulk of the tetrafluorinated ring may alter the rotational energy barriers of the χ1 and χ2 torsions, leading to a different population distribution of rotameric states compared to native tyrosine. Furthermore, the altered electronic nature of the perfluorinated ring can affect local electrostatic interactions, potentially influencing the stability of secondary structures like α-helices or β-sheets. nih.gov These simulations provide a dynamic picture of how the fluorinated residue explores its conformational space and how its presence might perturb the structure of the surrounding polypeptide chain.

The incorporation of F4-Tyr can profoundly alter the binding affinity and specificity of a peptide for its target protein. tandfonline.com MD simulations are crucial for dissecting the energetic and dynamic basis of these changes. fu-berlin.de Fluorination modifies several key intermolecular forces that govern molecular recognition. nih.gov

Electrostatic and π-Interactions: The perfluorination of the aromatic ring inverts its quadrupole moment from negative (in tyrosine) to positive. This fundamentally changes its π-stacking interactions with other aromatic residues like phenylalanine, tryptophan, or histidine. researchgate.netacs.orgnih.gov Computational modeling can quantify the potential energy of these interactions, revealing whether the fluorination strengthens or weakens binding. acs.orgnih.gov Similarly, the electron-poor nature of the F4-Tyr ring can weaken or disrupt cation-π interactions with positively charged residues like lysine or arginine. nih.gov

Hydrophobic Interactions: While fluorine is hydrophobic, the nature of "fluorous" interactions is distinct from traditional hydrocarbon-based hydrophobic interactions. Simulations can explore how the F4-Tyr side chain partitions into hydrophobic pockets and the energetic consequences of desolvating the fluorinated ring upon binding. nih.govacs.orgnih.gov

Hydrogen Bonding: The electronegative fluorine atoms are weak hydrogen bond acceptors. acs.orgnih.gov While often considered secondary to stronger interactions, these contacts can contribute to binding affinity and specificity. acs.orgnih.gov MD simulations can identify the presence, geometry, and persistence of such hydrogen bonds between the fluorine atoms and donor groups on the protein.

Computational techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can be applied to MD simulation trajectories to calculate the binding free energy (ΔG) of a peptide to its receptor, providing a quantitative prediction of how tetrafluorination impacts binding affinity. fu-berlin.de

Quantum Chemical Calculations

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic properties of molecules. These methods are essential for understanding the intrinsic properties of F4-Tyr and for parameterizing the classical force fields used in MD simulations.

QC calculations are used to determine fundamental electronic properties of F4-Tyr. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and its ability to participate in charge-transfer interactions. nih.gov The strong electron-withdrawing nature of the four fluorine atoms significantly lowers the energy of these orbitals compared to tyrosine.

One of the most significant electronic effects of fluorination is the alteration of the electrostatic potential surface. The fluorine atoms pull electron density from the aromatic ring, creating a region of positive electrostatic potential on the face of the ring and a belt of negative potential around the fluorine atoms. researchgate.net This electronic redistribution is key to its altered intermolecular interactions.

The acidity of the phenolic hydroxyl group is also strongly affected. Fluorination stabilizes the resulting phenolate anion, leading to a significant decrease in the pKa. While the pKa of tyrosine is ~10.1, the pKa of polyfluorinated phenols is substantially lower. Computational methods can accurately predict these pKa shifts.

Furthermore, the redox potential of the tyrosyl radical/tyrosine couple is a critical parameter in many biological processes. Fluorination increases this potential, making the residue harder to oxidize. nih.govresearchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the fluorinated tyrosine is treated with QC methods and the surrounding protein and solvent are treated with molecular mechanics, have been successfully used to compute the proton-coupled redox potentials of fluorinated tyrosines in a protein environment. nih.gov These calculations show that hydrogen-bonding interactions between the tyrosine hydroxyl group and nearby water molecules can increase the redox potential by 100-250 mV. nih.gov

| Property | Tyrosine (Approx. Experimental) | Fluorinated Tyrosines (Experimental/Calculated) | Computational Method |

| Phenol (B47542) pKa | 10.1 | Significantly lower (e.g., 7.2 for 2,3,5-F3Y in α3Y protein) researchgate.net | DFT, QM/MM |

| Redox Potential (E°' vs NHE) | ~930 mV | 1040 - 1200 mV (for various di- and trifluorotyrosines) researchgate.net | QM/MM, DFT |

| Aromatic Quadrupole Moment | Negative | Positive | DFT, Ab initio |

This table presents approximate and comparative values to illustrate the effects of fluorination.

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions involving the F4-Tyr side chain. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that determine reaction rates. rsc.org

For example, in a potential reaction such as electrophilic aromatic substitution, the four electron-withdrawing fluorine atoms would strongly deactivate the ring. DFT calculations could be used to compute the activation barriers for electrophilic attack at different positions on the ring, demonstrating this deactivation quantitatively compared to native tyrosine. rsc.org Similarly, these methods can elucidate the mechanism of tyrosyl radical formation and its subsequent reactions, providing a level of detail that is inaccessible to most experimental techniques.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds and their biological activities. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their activities. researchgate.netresearchgate.netnih.gov

While specific QSAR studies focusing on a series of peptides containing 2,3,5,6-Tetrafluorotyrosine (B1220333) are not widely reported, the methodology is well-suited for such an investigation. In a hypothetical QSAR study, a series of peptides where F4-Tyr is substituted at various positions, or where F4-Tyr is compared with other fluorinated and non-fluorinated tyrosines, would be synthesized and tested for a specific biological activity (e.g., receptor binding affinity, enzyme inhibition).

Subsequently, a wide range of molecular descriptors for each peptide would be calculated. For F4-Tyr, descriptors derived from quantum chemical calculations are particularly important due to the profound electronic effects of fluorination. researchgate.net

Potential Descriptors for a QSAR Model of F4-Tyr Peptides:

| Descriptor Class | Specific Examples | Relevance for F4-Tyr |

| Electronic | HOMO/LUMO energies, Dipole moment, Electrostatic potential on the aromatic ring, Partial atomic charges | Captures the unique electron-poor nature of the perfluorinated ring. researchgate.net |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices (e.g., Kappa indices) | Accounts for the size and shape differences introduced by the four fluorine atoms. |

| Hydrophobicity | Calculated LogP (cLogP) | Models the altered hydrophobicity and potential for fluorous interactions. |

| 3D-QSAR Fields | Steric and Electrostatic fields (from CoMFA) | Maps the 3D space around the molecule to identify regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov |

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model would be generated to predict the activity of new, unsynthesized peptides. youtube.com Such a model could guide the design of more potent and selective peptide-based therapeutics by providing a clear understanding of the structural and physicochemical properties conferred by F4-Tyr that are most critical for biological function.

Evaluation of Lipophilicity and Aromaticity in Modified Amino Acids

The substitution of hydrogen with fluorine atoms on the aromatic ring of tyrosine dramatically alters its electronic and physicochemical properties. In this compound, the four fluorine atoms exert a strong electron-withdrawing inductive effect, which has profound consequences for its lipophilicity and aromaticity.

Aromaticity: The aromatic character of the tyrosine side chain is crucial for various non-covalent interactions, including π-π stacking and cation-π interactions. The perfluorination of the benzene ring in this compound significantly modifies its aromatic properties. The electron density of the aromatic ring is substantially reduced, and the quadrupole moment is inverted compared to benzene or the phenyl ring of phenylalanine. This inversion weakens or eliminates the capacity for conventional cation-π interactions, where the electron-rich face of the aromatic ring interacts with a cation. Instead, the electron-deficient fluorinated ring can engage in favorable interactions with electron-rich partners or participate in so-called "fluorous" interactions. This altered electronic profile makes this compound a valuable tool for probing the importance of aromatic interactions in protein structure and function.

| Compound | pKa (Phenolic OH) | Expected Lipophilicity Trend | Rationale for Lipophilicity |

| Tyrosine | ~9.9-10.1 nih.govnih.gov | Baseline | Lower acidity leads to a less polar hydroxyl group at neutral pH. |

| 3,5-Difluorotyrosine (B1604624) | ~7.2 nih.gov | Lower | Increased acidity due to two electron-withdrawing fluorine atoms. nih.gov |

| This compound | < 7.2 (Predicted) | Significantly Lower | Strong inductive effect from four fluorine atoms greatly increases hydroxyl acidity. |

Mapping the Chemical Space of Fluorinated Peptides and Proteins

"Chemical space" refers to the multidimensional landscape of all possible molecules and their properties. Introducing fluorinated amino acids like this compound vastly expands the accessible chemical space for peptides and proteins beyond that encoded by the 20 canonical amino acids.

By incorporating this unnatural amino acid, researchers can create peptides with novel properties. Chemoinformatics approaches are used to map and navigate this expanded space. This involves:

Descriptor Calculation: Quantifying the unique properties of this compound using molecular descriptors. These can include electronic properties (e.g., electrostatic potential, dipole moment), steric properties (e.g., size, shape), and hydrophobicity parameters (e.g., calculated logP).

Library Design: Computationally designing libraries of peptides containing this compound at various positions. This allows for a systematic exploration of how this residue impacts peptide conformation, stability, and binding affinity for a target.

Comparative Analysis: Using computational tools to compare the properties of fluorinated peptides against their natural counterparts. This helps in identifying key positions where the introduction of this compound can lead to desired changes, such as enhanced stability against proteolysis or altered receptor binding specificity. acs.org

The unique spectroscopic properties of fluorine (¹⁹F) also make this compound an excellent probe for experimental studies. nih.gov The ¹⁹F NMR signal is highly sensitive to the local environment, providing valuable data that can be correlated with computational models to refine our understanding of the structure and dynamics of fluorinated peptides. nih.gov

Machine Learning and AI in Peptide Design and Interaction Prediction

The complexity and sheer size of the chemical space for peptides, especially those including unnatural amino acids, make traditional discovery methods slow and costly. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for accelerating the design and optimization of novel peptides. nih.govlabmanager.com

When designing peptides incorporating this compound, ML models can be trained on datasets that include both natural and unnatural amino acids. merckmillipore.com The process typically involves:

Feature Engineering: Representing the peptide sequence in a way that the ML model can understand. This involves converting amino acids into numerical vectors that capture their physicochemical properties. For this compound, unique features such as its low pKa, altered aromaticity, and potential for fluorous interactions would be encoded.

Model Training: Using algorithms like Random Forests, Support Vector Machines (SVMs), or deep neural networks to learn the relationship between peptide features and a desired property (e.g., binding affinity, stability, cell penetration). nih.govresearchgate.net For instance, an AI model could be trained to predict how the incorporation of this compound at a specific position in a peptide will affect its interaction with a target protein. ccf.orgmit.edu

Prediction and Design: Once trained, the model can rapidly screen vast virtual libraries of peptides containing this compound to identify promising candidates. nih.gov AI can also be used in a generative capacity, designing entirely new peptide sequences with desired properties from scratch, leveraging the unique characteristics of fluorinated residues.

| AI/ML Application | Relevance for this compound Research |

| Predictive Modeling | Models can be trained to predict the impact of substituting a natural amino acid with this compound on properties like binding affinity, stability, and toxicity. nih.govnih.gov |

| Generative Design | AI algorithms can design novel peptide sequences from the ground up, incorporating this compound to achieve specific therapeutic profiles. |

| Structure Prediction | Advanced models can predict the 3D structure of peptides containing this unnatural residue, helping to understand its effect on conformation and interaction interfaces. labmanager.commit.edu |

| Interaction Prediction | AI tools can predict how the unique electronic properties of the tetrafluorinated ring will alter interactions with target proteins, guiding the design of more specific binders or inhibitors. ccf.orgsciencedaily.com |

Future Directions and Emerging Research Frontiers for 2,3,5,6 Tetrafluorotyrosine Applications

Development of Advanced Synthetic Methodologies for Broader Accessibility

While methods for the synthesis of fluorinated amino acids exist, the development of more efficient, scalable, and cost-effective synthetic routes for 2,3,5,6-tetrafluorotyrosine (B1220333) is crucial for its widespread adoption. Current research efforts are focused on several promising areas:

Chemo-enzymatic Synthesis: Combining the specificity of enzymatic reactions with the versatility of chemical synthesis offers a powerful approach. For instance, the enzymatic synthesis of 3,5-difluorotyrosine (B1604624) from 2,6-difluorophenol, pyruvate, and ammonia (B1221849) provides a template for developing similar biocatalytic methods for this compound. nih.gov This could involve the use of engineered enzymes, such as tyrosine phenol-lyase or phenylalanine ammonia-lyase, to catalyze the key bond-forming reactions. uw.edu.pl

Metal-Free Catalysis: The use of transition metal-free catalysts is gaining traction due to their lower toxicity and cost. nih.gov Exploring organocatalysis or other metal-free approaches for the key fluorination and amino group installation steps could lead to more sustainable and economical synthetic pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing the synthesis of this compound for flow chemistry platforms could enable on-demand production and facilitate its integration into automated synthesis workflows.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemo-enzymatic | High stereoselectivity, mild reaction conditions | Enzyme engineering, substrate scope expansion |

| Metal-Free Catalysis | Reduced cost and toxicity, environmental benefits | Novel catalyst design, reaction optimization |

| Flow Chemistry | Improved safety, scalability, and automation | Reactor design, process optimization |

Expanding the Toolkit for Site-Specific Incorporation into Complex Biological Systems

The ability to incorporate this compound at specific sites within a protein is paramount for its use as a precise molecular probe. The expansion of the genetic code through the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs is the primary method for achieving this. wikipedia.orgnih.gov Future research in this area will focus on:

Development of Highly Efficient and Orthogonal Synthetases: A key requirement for expanding the genetic code is an aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the unnatural amino acid and its cognate tRNA, without cross-reacting with endogenous components. wikipedia.org Directed evolution and rational design approaches are being used to engineer aaRSs with improved efficiency and specificity for this compound. greeley.orgnih.gov The pyrrolysyl-tRNA synthetase (PylRS) from methanogenic archaea is a particularly promising scaffold for evolving new synthetases due to its inherent flexibility in substrate recognition. mdpi.combiorxiv.orgbiorxiv.org

Genome Recoding and Codon Reassignment: The creation of synthetic organisms with recoded genomes, where specific codons are freed up for the incorporation of unnatural amino acids, will provide more opportunities for the site-specific incorporation of this compound. wikipedia.org